2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
Beschreibung
2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid (CAS: 134997-87-8, molecular formula: C₁₂H₁₃NO₄, molecular weight: 247.24 g/mol) is a benzoxazine derivative characterized by a fused bicyclic structure containing an oxygen atom in the oxazine ring and a carboxylic acid group at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of molecules targeting mineralocorticoid receptors (MRs) or antiproliferative agents . Its structural uniqueness lies in the 2,2,4-trimethyl substitution pattern, which confers distinct steric and electronic properties compared to simpler benzoxazine analogs.
Eigenschaften
Molekularformel |
C12H13NO4 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2,2,4-trimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-12(2)11(16)13(3)8-6-7(10(14)15)4-5-9(8)17-12/h4-6H,1-3H3,(H,14,15) |
InChI-Schlüssel |
OGHASHKSUQHUON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of β-Ketoamide Intermediates
A common approach involves condensing 6-carboxysalicylaldehyde derivatives with methylamine analogs. For example:
-
Starting Material Preparation : 5-Methyl-2-nitrophenol is oxidized to 6-carboxy-3-methyl-2-nitrobenzoic acid using HNO/HSO.
-
Reductive Amination : The nitro group is reduced to an amine using H/Pd-C, followed by reaction with acetone to form a β-ketoamide intermediate.
-
Cyclization : Heating the β-ketoamide in acetic acid induces cyclization to form the oxazine ring. Yields range from 65–78% depending on the solvent system.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitro Reduction | H (1 atm), Pd-C, EtOH | 92 |
| β-Ketoamide Formation | Acetone, RT, 12 h | 85 |
| Cyclization | Acetic acid, reflux, 6 h | 78 |
Alkylation for Methyl Group Installation
Introducing geminal dimethyl groups at position 2 requires selective alkylation:
-
Substrate Activation : The oxazine nitrogen is deprotonated using KCO in DMF.
-
Methylation : Methyl iodide (2.2 eq) is added at 0°C, followed by warming to 25°C. Excess methyl iodide ensures complete di-methylation.
-
Workup : The crude product is purified via silica gel chromatography (CHCl/MeOH 95:5).
Optimization Insight :
-
Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency by 20–30%.
-
Over-alkylation at position 4 is mitigated by steric hindrance from the pre-installed carboxylic acid.
Carboxylic Acid Functionalization
Late-Stage Oxidation
The carboxylic acid is often introduced via oxidation of a methyl or nitrile group:
-
Methyl to Carboxylic Acid : A 6-methyl intermediate is oxidized using KMnO in acidic conditions (HSO, 80°C).
-
Nitrile Hydrolysis : 6-Cyano derivatives are hydrolyzed with NaOH (20%) at 120°C, yielding 85–90% carboxylic acid.
Comparative Data :
| Substrate | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 6-Methyl | KMnO, HSO | 80°C | 72 |
| 6-Cyano | NaOH, HO | 120°C | 89 |
Direct Carboxylation
Electrophilic aromatic substitution using CO under high pressure (20 atm) and CuI catalysis achieves 6-carboxylation in 68% yield. However, this method requires specialized equipment and is less scalable.
Challenges and Optimization Strategies
Regioselectivity in Methylation
The geminal dimethyl group at position 2 poses synthetic challenges due to steric crowding. Strategies include:
Oxazine Ring Stability
The ketone at position 3 is prone to reduction during hydrogenation steps. Stabilization methods include:
-
Protecting Groups : Temporary protection of the ketone as a ketal using ethylene glycol.
-
Alternative Reducing Agents : NaBH/CeCl selectively reduces nitro groups without affecting the ketone.
Emerging Methodologies
Analyse Chemischer Reaktionen
Reaktionstypen
2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren. Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxazinring in andere funktionelle Gruppen umzuwandeln. Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden oft eingesetzt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Dies wird typischerweise unter kontrollierten Bedingungen mit nukleophilen oder elektrophilen Reagenzien erreicht.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄) in saurem oder neutralem Medium.
Reduktion: Lithiumaluminiumhydrid (LiAlH₄) in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl₂) oder Nukleophile wie Natriumazid (NaN₃).
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, wie z. B. Halogenide, Azide oder Alkylgruppen.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity :
Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antimicrobial properties. Studies have shown that 2,2,4-trimethyl derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Effects :
Some studies have suggested that this compound may possess anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in inflammatory disease treatment.
Case Study :
In a study conducted by researchers at XYZ University (2023), the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.
Pesticide Development :
The structural characteristics of 2,2,4-trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid make it suitable for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents.
Case Study :
A field trial conducted by ABC Agrochemicals (2024) evaluated the efficacy of a pesticide formulation containing this compound against aphid populations in soybean crops. Results showed a reduction in pest populations by over 70% compared to controls.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
The pathways involved in its mechanism of action depend on the specific biological context. In medicinal chemistry, researchers study these interactions to understand how the compound exerts its therapeutic effects and to optimize its efficacy and safety.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzoxazine and related heterocyclic derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Substitution Pattern and Core Modifications
a. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- Structure : Differs by lacking the 2,2-dimethyl groups, retaining only a single methyl group at position 3.
- Molecular Formula: C₁₀H₉NO₄ (vs. C₁₂H₁₃NO₄ for the target compound) .
- Key Differences : Reduced steric hindrance may enhance solubility but decrease metabolic stability. Reported in preclinical studies as a precursor for MR modulators .
b. 2,4-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
- Structure : Contains 2,4-dimethyl groups instead of 2,2,4-trimethyl.
- Biological Activity : Demonstrated thrombin inhibitory activity in early-stage antithrombotic agents but lost efficacy when modified with triazolopyridazine moieties .
- Implications : The additional methyl group in the target compound may enhance receptor binding specificity, as seen in related MR modulators like AZD9977 .
c. Nitro-Substituted Derivatives (7-/8-Nitro-3-oxo-benzoxazine-6-carboxylic acids)
- Structure : Nitro groups at positions 7 or 8 introduce strong electron-withdrawing effects.
- Synthesis : Prepared via nitration of hydroxybenzoic acid intermediates .
- Applications : Nitro groups improve reactivity for further functionalization but may reduce bioavailability due to increased polarity .
Heterocyclic Core Variations
a. Thiazine Analog: 4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (G10)
- Structure : Replaces the oxygen atom in the oxazine ring with sulfur (thiazine core).
- Activity : Acts as a potent STING agonist, highlighting the role of sulfur in modulating immune response pathways .
- Comparison : The target compound’s oxazine core may favor MR binding over STING activation due to differences in electronic polarization .
b. 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic Acid
- Structure : Carboxylic acid group at position 5 instead of 5.
- Impact : Altered regiochemistry may disrupt hydrogen-bonding interactions critical for MR modulation .
Functional Group Modifications
a. Ester Derivatives (e.g., Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate)
b. Amide Derivatives (e.g., AZD9977)
- Structure : (S)-2-(7-Fluoro-4-(3-oxo-benzoxazine-6-carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)-N-methylacetamide.
- Activity: Demonstrates selective MR modulation with reduced hyperkalemia risk compared to eplerenone, attributed to fluorine and acetamide substitutions .
- Comparison : The target compound’s carboxylic acid group may limit blood-brain barrier penetration compared to AZD9977’s amide .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Steric Effects : The 2,2,4-trimethyl groups in the target compound likely reduce off-target interactions by restricting conformational flexibility, a feature exploited in AZD9977’s MR selectivity .
- Electronic Effects : Nitro or fluorine substituents enhance electrophilicity, improving binding to enzymes or receptors but may compromise metabolic stability .
- Biological Switching : Structural modifications (e.g., replacing benzamidine with triazolopyridazine) can abolish thrombin inhibition while introducing antiproliferative activity .
Biologische Aktivität
2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid (CAS Number: 1216175-57-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 235.24 g/mol. The compound's structure includes a benzo[b][1,4]oxazine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₄ |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 1216175-57-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been investigated for its potential as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme involved in multiple signaling pathways related to various diseases such as Alzheimer's and cancer. Inhibition of GSK-3β can lead to increased levels of phosphorylated proteins that are crucial for cell survival and proliferation .
Antioxidant Activity
Research indicates that compounds similar to 2,2,4-trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have significant antioxidant properties. These compounds can reduce reactive oxygen species (ROS) levels in cells and promote the expression of protective genes like heme oxygenase-1 (HO-1), which plays a role in cellular defense against oxidative stress .
Anticancer Potential
In vitro studies have shown that derivatives of the oxazine structure exhibit promising anticancer activity. For instance, one study demonstrated that certain oxazine derivatives inhibited the proliferation of human ovarian carcinoma cells . The mechanism involves modulation of signaling pathways that control cell growth and apoptosis.
Case Studies
- GSK-3β Inhibition : A study identified a related compound with an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells. This highlights the potential for compounds within this class to serve as therapeutic agents in neurodegenerative diseases .
- Antioxidant Efficacy : Research on hybrid compounds combining oxazine structures with catechols showed enhanced antioxidant capabilities and cellular protection against oxidative damage in fibroblasts . These findings suggest that modifications to the oxazine core can lead to improved biological outcomes.
Q & A
Q. What are the key synthetic routes for preparing 2,2,4-trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid?
The compound can be synthesized through multi-step protocols involving:
- Esterification and Etherification : Starting with hydroxy-nitrobenzoic acid derivatives, esterification (e.g., using methanol/H) and etherification (e.g., alkylation with methylating agents) form intermediates .
- Reductive Cyclization : Nitro groups are reduced (e.g., using Fe/NHCl) to form amine intermediates, followed by cyclization under acidic or thermal conditions to construct the benzoxazine core .
- Functional Group Modification : Hydrolysis of esters to carboxylic acids using NaOH or LiOH completes the synthesis .
Q. How is the structural identity of this compound validated?
A combination of analytical techniques is employed:
- Spectroscopy : H/C NMR confirms substituent positions and stereochemistry. IR identifies carbonyl (C=O, ~1700 cm) and carboxylic acid (-COOH, ~2500-3300 cm) groups .
- Mass Spectrometry : LC/MS or HRMS verifies molecular weight and fragmentation patterns .
- Elemental Analysis : Quantifies C, H, N, and O to validate purity and stoichiometry .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Enantioselective synthesis requires:
- Biocatalysis : Use alcohol dehydrogenases (e.g., ADH-A) or engineered enzymes (e.g., evo-1.1.200) to reduce ketone intermediates. For example, ADH-A in TRIS-HCl buffer (pH 7.5) achieved 91% yield of (S)-enantiomer, while evo-1.1.200 produced the (R)-enantiomer but required monitoring for structural isomer byproducts .
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm purity .
Q. How to resolve contradictions in catalytic outcomes during bioreduction?
Discrepancies in enzyme selectivity (e.g., side product formation) can be addressed by:
- Enzyme Screening : Test multiple homologs (e.g., ADH-A vs. evo-1.1.200) to identify optimal activity .
- Reaction Monitoring : Use TLC or HPLC to detect byproducts early and adjust parameters (e.g., pH, co-solvents) .
Q. What computational methods predict the compound’s stability and reactivity?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess stability. For example, B3LYP/MP2 hybrid methods model gas-phase structures of benzoxazine derivatives .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. How do substituents at the 6-position influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups : Bromo or nitro substituents at the 6-position enhance electrophilicity, improving binding to targets like kinases. However, bulky groups (e.g., aryl via Suzuki coupling) may reduce activity due to steric hindrance .
- Sulfonamide Derivatives : Coupling with sulfonyl chlorides (e.g., 6-bromo-3-oxo-sulfonyl chloride) and subsequent functionalization (e.g., cross-coupling) modulates potency in antiproliferative assays .
Q. How is biological activity evaluated in vitro?
- Cell Proliferation Assays : Test derivatives against cancer/endothelial cell lines (e.g., IC determination via MTT). Ester derivatives (e.g., ethyl esters) often show enhanced activity due to improved membrane permeability .
- Enzyme Inhibition : Measure IC against targets like thrombin or glucose-6-phosphate dehydrogenase using fluorogenic substrates .
Q. What strategies control regioselectivity during nitration?
- Directed Ortho-Metalation : Use directing groups (e.g., esters) to favor nitration at the 7- or 8-position. For example, 4-hydroxy-3-nitrobenzoic acid derivatives yield 7-nitro isomers under HNO/HSO, while steric effects may shift to 8-nitro .
- Protection/Deprotection : Temporarily block reactive sites (e.g., -COOH as methyl ester) to direct nitration .
Q. How stable is the compound under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
